N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a fused triazolo-pyrazine core linked to a xanthene-carboxamide moiety.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-19(22-11-16-23-24-18-20(27)21-9-10-25(16)18)17-12-5-1-3-7-14(12)28-15-8-4-2-6-13(15)17/h1-10,17H,11H2,(H,21,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIVZGPZCBLZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=C5N4C=CNC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrazine core, which can be achieved through the oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures . The xanthene moiety is then introduced via a nucleophilic substitution reaction, where the triazolopyrazine intermediate reacts with a xanthene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the triazolopyrazine ring can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the xanthene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce various functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of a nitro group yields an amine.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of the triazolo[4,3-a]pyrazine core exhibit notable antibacterial properties. The compound has shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibacterial agents. The mechanism of action likely involves interference with essential bacterial proteins or enzymes critical for their growth and survival.
Antitumor Properties
The xanthene derivative has been evaluated for its antitumor properties. Studies have reported that tricyclic analogues related to xanthene compounds can induce hemorrhagic necrosis in tumor models, indicating a potential role in cancer therapy . The structure-activity relationships demonstrated that modifications to the xanthene nucleus significantly affect biological activity, emphasizing the importance of molecular structure in therapeutic efficacy.
Neurokinin Receptor Antagonism
The compound's unique structure positions it as a potential selective antagonist of the neurokinin-3 receptor. This receptor is involved in various physiological processes, including pain perception and reproductive functions. Antagonism of this receptor may provide therapeutic benefits for conditions such as anxiety and depression.
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves several multi-step organic reactions:
- Formation of the Triazolopyrazine Core : This step includes cyclization reactions using appropriate precursors like hydrazine and aldehydes under acidic conditions to introduce the triazole ring.
- Introduction of the Xanthene Moiety : The xanthene component is integrated through condensation reactions involving xanthene derivatives and carboxylic acids or amines.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide | Triazolo-pyrazine core with isobutoxy group | Selective NK-3 receptor antagonist |
| 2-(8-propyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrazine) | Different substituents | Renin inhibitor |
| 6-tert-butyl-4H-[1,2,4]triazin-5-one | Distinct core but similar heterocyclic structure | Antioxidant activity |
Case Studies and Research Findings
Numerous studies have highlighted the promising applications of this compound:
- Antibacterial Studies : In vitro assays demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial growth pathways suggests it could be developed into a novel antibiotic.
- Antitumor Research : Experimental models have shown that structural modifications can enhance the efficacy of xanthene derivatives in targeting specific tumor types. These findings pave the way for further exploration into their use as anticancer agents .
- Neurokinin Receptor Research : Investigations into the neurokinin receptor antagonism have revealed that compounds similar to this compound can potentially alleviate symptoms associated with anxiety disorders through modulation of neurokinin pathways.
Mechanism of Action
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cancer cell proliferation and survival . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that promote tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The triazolo-pyrazine core is a common motif in several bioactive compounds. Key analogs include:
Structural Insights :
Hypothetical Target Compound Activity :
- The xanthene-carboxamide moiety may confer enhanced blood-brain barrier penetration compared to pyrano-thieno derivatives , making it viable for CNS-targeted therapies.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique molecular architecture combining a triazolo-pyrazine core with a xanthene backbone. The presence of an 8-hydroxy group enhances its reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C15H12N4O3 |
| Molecular Weight | 284.28 g/mol |
| Key Functional Groups | Hydroxy, amide |
Biological Activity Overview
Research indicates that compounds containing the triazolo-pyrazine scaffold exhibit a wide range of biological activities, including:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may possess significant cytotoxic effects against various cancer cell lines.
- Neurokinin-3 Receptor Antagonism: The compound has been identified as a selective antagonist of the neurokinin-3 receptor, which is implicated in pain perception and reproductive functions. This antagonism may lead to therapeutic effects in conditions such as anxiety and depression .
Anticancer Activity
A study evaluating the anticancer properties of related triazolo-pyrazine derivatives demonstrated promising results. For instance, compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. Results indicated that certain derivatives exhibited stronger cytotoxicity than cisplatin, a standard chemotherapy drug .
Research on similar compounds suggests that their mechanism of action may involve the induction of apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) pathways. This indicates a potential for these compounds to be developed as effective anticancer agents .
Synthesis Pathways
The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance biological activity or improve pharmacokinetic properties.
A typical synthetic route can be summarized as follows:
- Formation of Triazolo-Pyrazine Core: The initial step involves the synthesis of the triazolo-pyrazine moiety.
- Coupling Reaction: The triazolo-pyrazine is then coupled with xanthene derivatives to form the final compound.
Potential Applications
Given its biological activity profile, this compound may have applications in:
- Cancer Therapy: As a potential anticancer agent targeting specific pathways in tumor cells.
- Neurological Disorders: Due to its role as a neurokinin receptor antagonist, it may offer therapeutic benefits in anxiety and depression management.
Q & A
Q. Q1: What are the key synthetic strategies for constructing the [1,2,4]triazolo[4,3-a]pyrazine core in this compound?
The [1,2,4]triazolo[4,3-a]pyrazine scaffold can be synthesized via heterocyclization of precursor pyrazine derivatives. For example, refluxing with diethyl oxalate in THF followed by cyclization with sulfonyl hydrazides has been used for analogous fluorinated triazolo-pyrazines . Alternatively, coupling reactions involving EDCI·HCl and HOBt in DMF at 60°C have been effective for introducing substituents at the 3-position of the triazolo-pyrazine ring .
Q. Q2: How can the xanthene-9-carboxamide moiety be introduced into the molecule?
The xanthene-carboxamide group can be synthesized through N-acylation reactions. Acyl chlorides or activated esters of xanthene-9-carboxylic acid can react with the amino-methyl group on the triazolo-pyrazine core. For carbazole analogs, diaryliodonium salts have been employed to facilitate coupling under mild conditions, achieving yields >80% . Similar strategies with xanthene derivatives may require optimization of reaction time and temperature to avoid side reactions.
Q. Q3: What spectroscopic techniques are critical for confirming the structure of this compound?
NMR : H and C NMR can confirm regioselectivity of the hydroxy group (8-position) and methylene bridge. Aromatic protons in xanthene (δ 6.8–8.2 ppm) and triazolo-pyrazine (δ 8.5–9.5 ppm) should show distinct splitting patterns .
HRMS : High-resolution mass spectrometry verifies molecular weight and fragmentation patterns, especially for the labile hydroxy group.
IR : Stretching frequencies for amide (1650–1680 cm) and hydroxy (3200–3600 cm) groups confirm functional groups .
Advanced Methodological Challenges
Q. Q4: How can researchers address low yields during the coupling of the triazolo-pyrazine and xanthene moieties?
Low yields may arise from steric hindrance or poor nucleophilicity of the methylene bridge. Strategies include:
- Activation of the carboxamide : Use of coupling agents like HATU or DCC in anhydrous DMF .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) may enhance reactivity compared to THF or dioxane .
- Microwave-assisted synthesis : Reduced reaction time and improved regioselectivity have been reported for similar heterocycles .
Q. Q5: What analytical methods resolve contradictions in spectral data for hydroxy group positioning?
Conflicting NMR signals for the 8-hydroxy group can be resolved via:
- 2D NMR (NOESY/ROESY) : Correlates spatial proximity between the hydroxy proton and adjacent pyrazine protons .
- Deuterium exchange experiments : Disappearance of the hydroxy proton signal after DO treatment confirms its presence .
- X-ray crystallography : Definitive confirmation of regiochemistry, though crystallization may require derivative formation (e.g., acetylation) .
Q. Q6: How can computational methods predict the compound’s bioactivity?
- Molecular docking : Target enzymes (e.g., kinases) with known triazolo-pyrazine inhibitors can be modeled using software like AutoDock. Focus on hydrogen bonding with the hydroxy group and π-π stacking with xanthene .
- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., glucuronidation of the hydroxy group) .
Data Analysis and Optimization
Q. Q7: How should researchers analyze conflicting purity results from HPLC vs. NMR?
- HPLC-MS : Detects low-level impurities (e.g., dehydroxy by-products) not visible in NMR. Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) for optimal separation .
- Quantitative NMR (qNMR) : Integrates proton signals against an internal standard (e.g., TMS) to quantify purity independently .
Q. Q8: What strategies optimize regioselectivity during triazolo-pyrazine synthesis?
- Directed metalation : Use of directing groups (e.g., sulfonyl or trifluoroacetyl) to control substitution patterns during cyclization .
- Temperature control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (reflux) may promote thermodynamic control .
Biological Evaluation
Q. Q9: What in vitro assays are recommended for initial bioactivity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
